An In-depth Technical Guide on the Core Mechanism of Action of BMY 14802
An In-depth Technical Guide on the Core Mechanism of Action of BMY 14802
For Researchers, Scientists, and Drug Development Professionals
BMY 14802, also known as BMS-181100, is a potential antipsychotic agent that has been the subject of significant preclinical and clinical investigation. This guide provides a detailed overview of its mechanism of action, focusing on its interactions with key neurotransmitter systems.
Core Mechanism of Action
BMY 14802 exhibits a multimodal mechanism of action, primarily characterized by its potent antagonism of the sigma-1 (σ₁) receptor and its agonistic activity at the serotonin (B10506) 1A (5-HT₁ₐ) receptor.[1][2][3] It displays negligible affinity for dopamine (B1211576) D₂ receptors, a key differentiator from typical antipsychotic medications.[4][5][6] The compound also shows some affinity for the 5-HT₂ and D₄ receptors.[1][3] This unique pharmacological profile suggests a novel approach to the treatment of psychosis, potentially avoiding the extrapyramidal side effects associated with D₂ receptor blockade.[4][5]
Receptor Binding Affinity
The binding profile of BMY 14802 has been characterized across various receptor subtypes. The following table summarizes the quantitative data from multiple studies.
| Receptor | Parameter | Value | Species | Reference |
| Sigma-1 | pIC₅₀ | 7.3 | - | [7] |
| 5-HT₁ₐ | pIC₅₀ | 6.7 | - | [7] |
| Dopamine D₂ | pKi | 5.48 | Human | [8] |
| Dopamine D₂ | pIC₅₀ | 5.61 | Mouse | [8] |
| Dopamine D₂ | pIC₅₀ | 5.08 - 5.31 | Rat | [8] |
| Dopamine D₂ | IC₅₀ | >10,000 nM | Rat | [6] |
Functional Activity
Sigma-1 Receptor Antagonism: BMY 14802 acts as a sigma-1 receptor antagonist.[2][9] This is evidenced by its ability to prevent behavioral sensitization induced by methamphetamine in rats, a process in which sigma receptors are believed to play a crucial role.[9] In electrophysiological studies, BMY 14802 has been shown to reverse the inhibitory effects of sigma receptor agonists on dopamine neuron firing.[10]
5-HT₁ₐ Receptor Agonism: BMY 14802 demonstrates agonist activity at 5-HT₁ₐ receptors.[2][7] This is supported by its ability to antagonize forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT₁ₐ receptor agonism.[7] Further in vivo evidence comes from studies showing that BMY 14802 inhibits the firing of serotonergic neurons in the dorsal raphe nucleus, an effect that is characteristic of 5-HT₁ₐ agonists.[11][12] This agonism at 5-HT₁ₐ receptors is also believed to contribute to its potential anxiolytic and antipsychotic effects.[11]
Signaling Pathways
The dual-action of BMY 14802 on sigma-1 and 5-HT₁ₐ receptors initiates distinct downstream signaling cascades.
Experimental Protocols
This protocol is a generalized procedure for determining the binding affinity of a compound like BMY 14802 to the sigma-1 receptor.
-
Membrane Preparation: Guinea pig brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[13]
-
Assay Incubation: The membrane preparation is incubated with a specific sigma-1 radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound (BMY 14802).[4][13][14]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay determines the functional agonism of BMY 14802 at the 5-HT₁ₐ receptor.
-
Membrane Preparation: Membranes from a cell line expressing 5-HT₁ₐ receptors or from brain tissue rich in these receptors (e.g., hippocampus) are prepared as described above.[1]
-
Assay Incubation: The membranes are incubated in a reaction mixture containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (B1673556) (to stimulate adenylate cyclase), and varying concentrations of BMY 14802.[1][15]
-
cAMP Quantification: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of BMY 14802 to inhibit the forskolin-stimulated cAMP production is quantified. The concentration that produces 50% of the maximal inhibition (EC₅₀) is determined.[7]
This experimental setup is used to assess the effect of BMY 14802 on the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra (SNc) of anesthetized rats.
-
Animal Preparation: A rat is anesthetized, and its head is fixed in a stereotaxic frame. A small burr hole is drilled in the skull above the target brain region.
-
Electrode Placement: A recording microelectrode is lowered into the VTA or SNc to record the extracellular action potentials of individual dopamine neurons.
-
Drug Administration: BMY 14802 is administered systemically (e.g., intravenously or intraperitoneally).
-
Data Recording and Analysis: The firing rate of the dopamine neurons is recorded before and after drug administration to determine the effect of BMY 14802.[10][16]
Conclusion
BMY 14802 possesses a distinctive mechanism of action, primarily driven by its antagonist effects at sigma-1 receptors and agonist effects at 5-HT₁ₐ receptors. This profile, coupled with its low affinity for D₂ receptors, represents a departure from traditional antipsychotic drug mechanisms and has provided a valuable tool for neuropharmacological research. Although it did not proceed to market, the study of BMY 14802 has contributed significantly to the understanding of the complex neurobiology of psychosis and the potential therapeutic roles of the sigma-1 and 5-HT₁ₐ receptor systems.
References
- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMY-14802 - Wikipedia [en.wikipedia.org]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Sigma (sigma) antagonist BMY 14802 prevents methamphetamine-induced sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective sigma receptor agonist and antagonist affect dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a potential antipsychotic, BMY 14802, on firing of central serotonergic and noradrenergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
